Dansyl chloride-13C2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dansyl chloride-13C2 can be synthesized by reacting the corresponding sulfonic acid with an excess of phosphorus oxychloride (POCl3) at room temperature . The reaction typically proceeds as follows:
- Dissolve the sulfonic acid in a suitable solvent such as dichloromethane.
- Add phosphorus oxychloride dropwise to the solution while maintaining the temperature at room temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain optimal reaction conditions. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dansyl chloride-13C2 primarily undergoes substitution reactions with primary and secondary amines to form stable sulfonamide adducts . These reactions are highly specific and result in the formation of fluorescent products.
Common Reagents and Conditions
The typical reaction conditions for the derivatization of amines with this compound include:
- Solvent: Acetonitrile or dichloromethane
- Base: Sodium carbonate or sodium bicarbonate
- Temperature: Room temperature
- Reaction time: 30-60 minutes
Major Products
The major products formed from the reaction of this compound with amines are dansylated amines, which exhibit strong fluorescence. These products are commonly used in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and fluorescence spectroscopy .
Scientific Research Applications
Dansyl chloride-13C2 has a wide range of applications in scientific research, including:
Chemistry: Used as a derivatizing agent for the analysis of amines and phenols in complex mixtures.
Biology: Employed in the labeling of proteins and peptides to study their structure and function.
Medicine: Utilized in the development of diagnostic assays for the detection of biomarkers and metabolites.
Mechanism of Action
The mechanism of action of dansyl chloride-13C2 involves the formation of a covalent bond between the sulfonyl chloride group and the amino group of the target molecule. This reaction results in the formation of a stable sulfonamide linkage, which imparts strong fluorescence to the labeled molecule . The fluorescence properties of the dansyl group allow for the sensitive detection and quantification of the labeled compounds in various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: The non-isotopically labeled version of dansyl chloride-13C2, commonly used for similar applications.
4-(Dimethylamino)benzoyl chloride: Another derivatizing agent used for the detection of amines and phenols.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which provides additional advantages in mass spectrometry applications. The isotopic label allows for the differentiation of labeled compounds from their non-labeled counterparts, enabling more accurate quantification and analysis .
Properties
Molecular Formula |
C12H12ClNO2S |
---|---|
Molecular Weight |
271.73 g/mol |
IUPAC Name |
5-[di((113C)methyl)amino]naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1+1,2+1 |
InChI Key |
XPDXVDYUQZHFPV-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH3]N([13CH3])C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
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